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3,5-Dibromo-1-octyl-1H-1,2,4-triazole

Cat. No.: B6344577
CAS No.: 1240572-77-3
M. Wt: 339.07 g/mol
InChI Key: PXEGSMLNKAGIEG-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Triazole (B32235) Derivatives in Contemporary Chemical Sciences

The unique structural features of the 1,2,4-triazole ring, including its planarity, aromaticity, and the presence of multiple nitrogen atoms, confer upon its derivatives a wide range of chemical and biological activities. researchgate.netwikipedia.org These properties make them valuable scaffolds in medicinal chemistry, agrochemistry, and materials science. researchgate.net In the pharmaceutical industry, 1,2,4-triazole derivatives are integral to the development of a variety of therapeutic agents. mdpi.com Their applications in agriculture are also well-established, with many derivatives being utilized as potent fungicides and herbicides. smolecule.com Furthermore, in the realm of materials science, these compounds are explored for their potential in creating advanced polymers and corrosion inhibitors. smolecule.com

Importance of Halogenated and N-Alkylated 1,2,4-Triazoles in Academic Research

The functionalization of the 1,2,4-triazole core through halogenation and N-alkylation is a key strategy in the design of new molecules with enhanced or specific properties. Halogen atoms, such as bromine, can significantly influence the electronic and steric properties of the molecule, often leading to increased biological activity. The introduction of an N-alkyl group, such as an octyl chain, can modulate the lipophilicity of the compound. smolecule.com This is a critical parameter for influencing a molecule's ability to traverse biological membranes, thereby affecting its bioavailability and efficacy. Research into the synthesis and properties of halogenated and N-alkylated 1,2,4-triazoles is a vibrant area of academic inquiry, driven by the quest for compounds with optimized performance in various applications. dtic.mil

Research Context for 3,5-Dibromo-1-octyl-1H-1,2,4-triazole

The compound this compound, with its dibrominated triazole core and an N-octyl substituent, represents a logical progression in the exploration of this chemical space. The presence of two bromine atoms on the triazole ring suggests a focus on creating a highly functionalized and potentially reactive intermediate. The long octyl chain imparts significant lipophilicity, hinting at research directed towards applications requiring good solubility in nonpolar environments or effective interaction with lipid-rich biological structures. While specific, in-depth research on this particular molecule is not widely published in top-tier academic journals, its structure positions it as a valuable building block for the synthesis of more complex molecules and as a candidate for screening in various biological and material science assays.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 1240572-77-3 aksci.commoldb.com
Molecular Formula C₁₀H₁₇Br₂N₃ aksci.commoldb.com
Molecular Weight 339.07 g/mol aksci.commoldb.com

General Synthetic Approach

The synthesis of N-alkylated dihalogenated 1,2,4-triazoles, such as this compound, typically follows a multi-step pathway. A generalized synthetic scheme is outlined below.

StepDescriptionReactants/Reagents
1. Triazole Ring Formation The initial step involves the construction of the 1,2,4-triazole ring. This is often achieved through the cyclization of appropriate precursors.Hydrazine derivatives and formamide (B127407) or other cyclizing agents.
2. Bromination The formed triazole ring is then subjected to bromination to introduce the two bromine atoms at the 3 and 5 positions.Brominating agents such as bromine or N-bromosuccinimide.
3. N-Alkylation The final step is the attachment of the octyl group to one of the nitrogen atoms of the triazole ring.An octyl halide (e.g., 1-bromooctane) in the presence of a base.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17Br2N3 B6344577 3,5-Dibromo-1-octyl-1H-1,2,4-triazole CAS No. 1240572-77-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-1-octyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Br2N3/c1-2-3-4-5-6-7-8-15-10(12)13-9(11)14-15/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEGSMLNKAGIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=NC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3,5 Dibromo 1 Octyl 1h 1,2,4 Triazole

Precursor Synthesis Strategies for Brominated 1,2,4-Triazole (B32235) Scaffolds

The foundational step in synthesizing the target compound is the preparation of the 3,5-dibromo-1,2,4-triazole scaffold. This is typically achieved through the direct bromination of the parent 1H-1,2,4-triazole heterocycle. Research indicates that this transformation can be accomplished with high efficiency.

A common and effective method involves the use of elemental bromine or N-bromosuccinimide (NBS) as the brominating agent. The synthesis of 3,5-Dibromo-4H-1,2,4-triazole from 1H-1,2,4-triazole has been reported with a yield of 74%. researchgate.net This reaction establishes the critical dibrominated core structure required for subsequent functionalization.

ReactantBrominating AgentProductYield
1H-1,2,4-triazoleBromine / NBS3,5-Dibromo-4H-1,2,4-triazole74% researchgate.net

Regioselective N-Alkylation Approaches to Introduce the Octyl Moiety

With the 3,5-dibromo-1,2,4-triazole precursor in hand, the next crucial stage is the regioselective attachment of the octyl group to the N1 position of the triazole ring. The 1,2,4-triazole ring has three nitrogen atoms, but due to tautomerism, alkylation can principally occur at the N1 or N4 positions. Achieving high regioselectivity is a key challenge in the synthesis of asymmetrically substituted triazoles.

Direct N-Alkylation Techniques with 1,2,4-Triazole Anions

Direct N-alkylation is a primary strategy for introducing the octyl moiety. This method involves the deprotonation of the 3,5-dibromo-1,2,4-triazole's N-H bond using a suitable base to form a triazole anion. This anion then acts as a nucleophile, attacking an octyl electrophile, typically 1-bromooctane (B94149) or a similar octyl halide.

The choice of base and solvent is critical for the reaction's success and regioselectivity. Studies on the alkylation of unsubstituted 1,2,4-triazole have shown that using bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as tetrahydrofuran (B95107) (THF) can afford a mixture of N1 and N4 alkylated isomers. researchgate.net A consistent regioselectivity of approximately 90:10 in favor of the N1 isomer has been reported for the alkylation of 1,2,4-triazole with various alkyl halides. researchgate.net High yields for N-1 alkylation of 1,2,4-triazole have also been achieved under neat reaction conditions. nih.gov

Table 2: General Conditions for N-Alkylation of 1,2,4-Triazole

Triazole Alkylating Agent Base Solvent N1:N4 Isomer Ratio
1,2,4-triazole Alkyl Halides DBU THF ~90:10 researchgate.net

Influence of Bromine Substituents on N-Alkylation Regioselectivity

The presence of two bromine atoms at the 3 and 5 positions of the triazole ring is expected to significantly influence the regioselectivity of the N-alkylation process. Halogen substituents are electron-withdrawing, which can alter the electron density and nucleophilicity of the different nitrogen atoms in the triazole anion.

While specific studies on 3,5-dibromo-1,2,4-triazole are not extensively detailed, research on related halogenated azoles provides valuable insights. For instance, in the 1,2,3-triazole system, a bromine substituent has been utilized as a removable directing group to control the site of alkylation, suppressing undesired pathways and ensuring high regioselectivity. organic-chemistry.org It is plausible that the steric bulk and electronic effects of the two bromine atoms in 3,5-dibromo-1,2,4-triazole sterically hinder the N4 position and electronically favor nucleophilic attack from the N1 position, thereby enhancing the preference for the formation of the 1-octyl isomer. In S-protected 1,2,4-triazoles, alkylation occurs at the N(1) and N(2) positions, with the N(2) isomer often being favored. nih.govnih.gov

Catalytic and Organocatalytic Methodologies in N-Alkylation

To improve yields and regioselectivity, catalytic methods for N-alkylation have been developed. These approaches can involve transition metal catalysts or metal-free organocatalysts.

Copper-catalyzed N-arylation reactions, for instance, have been successfully employed for the quaternization of 4-substituted triazoles, demonstrating the utility of metal catalysis in forming N-C bonds with the triazole ring. acs.org

In the realm of organocatalysis, chiral phosphoric acids have been used to catalyze the asymmetric cyclodehydration reactions to form atropisomeric N-aryl 1,2,4-triazoles. nih.gov These catalysts function by activating the electrophile and positioning the nucleophile for a stereocontrolled reaction. nih.gov Such principles could be adapted to regioselective N-alkylation, where an organocatalyst might selectively associate with one of the triazole nitrogens, directing the incoming alkyl group to a specific site.

Table 3: Examples of Catalytic N-Functionalization of Triazoles

Reaction Type Catalyst Substrates Product Type Ref.
N-Arylation Copper Catalyst 4-R-1,2,4-triazole + Diaryliodonium Salts 1-Aryl-4-R-1,2,4-triazolium Salts acs.org

Alternative Synthetic Pathways for Halogenated N-Alkylated 1,2,4-Triazoles

Beyond the step-wise approach of bromination followed by N-alkylation, alternative strategies exist that construct the halogenated, N-alkylated 1,2,4-triazole ring system from acyclic precursors.

Cycloaddition Reactions in the Formation of 1,2,4-Triazole Ring Systems

The [3+2] cycloaddition is a powerful and convergent method for constructing five-membered heterocyclic rings like 1,2,4-triazoles. isres.org This approach involves the reaction of a 1,3-dipole with a dipolarophile. Various combinations of reactants can be used to generate the triazole core, allowing for the incorporation of substituents during the ring-forming step.

For instance, multi-substituted N-alkyl-triazoles can be synthesized in high yields through a formal [3+2] cycloaddition involving the in-situ generation of hydrazonoyl chlorides from N,N-dialkylhydrazones and nitriles. scribd.com Copper-catalyzed three-component reactions of diazonium salts, nitrile ylides, and other partners also provide facile access to structurally diverse 1,2,4-triazoles under mild conditions. isres.orgresearchgate.net These methods offer the potential to construct a 1-octyl-1,2,4-triazole ring that could be subsequently halogenated, or to build the entire 3,5-dibromo-1-octyl-1H-1,2,4-triazole structure by using appropriately substituted starting materials.

Table 4: Overview of [3+2] Cycloaddition Strategies for 1,2,4-Triazoles

1,3-Dipole Source Dipolarophile Catalyst/Conditions Product Ref.
Nitrile Ylides Diazonium Salts Copper catalyst Substituted 1,2,4-triazoles isres.orgresearchgate.net
Hydrazonoyl Chlorides (from Hydrazones) Nitriles - Multi-substituted N-alkyl-1,2,4-triazoles scribd.com

Functionalization of Pre-formed 1,2,4-Triazole Rings (e.g., C-H Functionalization, Halogenation)

The functionalization of a pre-existing 1,2,4-triazole ring is a primary strategy for creating diverse derivatives. This approach can involve the substitution of hydrogen atoms attached to the carbon atoms of the ring (C-H functionalization) or the direct introduction of halogen atoms (halogenation).

Halogenation:

The synthesis of this compound typically proceeds through a two-step sequence involving the halogenation of the parent heterocycle followed by alkylation. The direct electrophilic bromination of a 1-alkyl-1H-1,2,4-triazole at the C3 and C5 positions is synthetically challenging. The more established and efficient route involves the initial synthesis of 3,5-Dibromo-1H-1,2,4-triazole. This intermediate is then N-alkylated at the N1 position using an appropriate octyl halide (e.g., 1-bromooctane) under basic conditions to yield the final product.

The parent 3,5-Dibromo-1H-1,2,4-triazole serves as a crucial building block for introducing the dibromo substitution pattern onto the triazole core before the addition of the alkyl chain.

C-H Functionalization:

In contrast to the challenges of direct C-H halogenation on the triazole ring, C-H functionalization for the purpose of creating carbon-carbon bonds is a well-documented and powerful technique. Direct C–H arylation, particularly using palladium catalysts, has emerged as a state-of-the-art method for modifying pre-formed 1-substituted 1,2,4-triazoles. This avoids the need for pre-halogenating the triazole ring to perform cross-coupling reactions.

Research has demonstrated that 1-substituted-1,2,4-triazoles can be directly arylated at the C5 position. A notable advancement in this area was the development of a benchtop procedure that employs air-stable phosphonium (B103445) salts as ligands for the palladium catalyst. This method allows for the direct coupling of various aryl bromides with 1-alkyl-1,2,4-triazoles.

Catalyst/LigandSubstratesProductReaction ConditionsReference
Pd(OAc)₂ / SPhos1-Methyl-1,2,4-triazole, Aryl Bromides1-Methyl-5-aryl-1,2,4-triazoleK₂CO₃, DMA, 135 °C chemrxiv.org
Pd(OAc)₂ / P(o-tolyl)₃1-Alkyl-1,2,4-triazoles, Aryl Bromides1-Alkyl-5-aryl-1,2,4-triazolesCsOAc, Toluene, 110 °C chemrxiv.org

This table illustrates typical conditions for the Palladium-catalyzed C-H arylation of 1-substituted-1,2,4-triazoles, a key example of functionalizing a pre-formed ring.

This type of C-H activation highlights a modern approach where the triazole ring, once formed and N-alkylated, can be further elaborated, offering a versatile route to complex, substituted triazoles that would be difficult to access through ring-formation strategies alone.

Emerging Synthetic Technologies for 1,2,4-Triazole Derivatives (e.g., Microwave-Assisted Synthesis)

To address the limitations of conventional heating methods, such as long reaction times and harsh conditions, emerging technologies are being increasingly adopted for the synthesis of 1,2,4-triazole derivatives. Among these, microwave-assisted organic synthesis (MAOS) has proven to be a particularly effective tool. Microwave irradiation offers an efficient internal heat transfer mechanism, which can dramatically reduce reaction times, increase product yields, and promote greener chemical processes. researchgate.netnih.gov

The synthesis of 3,5-disubstituted 1,2,4-triazoles, a core structure related to the target compound, has been shown to benefit significantly from microwave assistance. For instance, the cyclization of N-acyl amidrazones or the direct reaction between nitriles and hydrazides can be completed in minutes under microwave irradiation, compared to the several hours required with conventional heating. rsc.org This rapid and efficient heating allows for the swift optimization of reaction conditions and the construction of molecular libraries. researchgate.net

A comparative analysis of conventional versus microwave-assisted methods for the synthesis of various 1,2,4-triazole derivatives consistently demonstrates the advantages of the latter. The benefits include not only a significant reduction in reaction time but also an improvement in yield and a reduction in the use of potentially hazardous solvents. researchgate.net

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Condensation/Cyclization of Nitrile & Hydrazide8-10 hours15 minutesGood to Excellent Yield rsc.org
Synthesis of Thioether 1,2,4-triazoles27 hours30 minutesImpressive (up to 96%) researchgate.net
Synthesis of N-substituted AcetamidesSeveral hours31-68 secondsExtraordinary Yield researchgate.net
Synthesis of 1H-1,2,4-triazol-3-one derivatives4 hours15 minutesYields enhanced researchgate.net

This table provides a comparative overview of reaction times for synthesizing 1,2,4-triazole derivatives using conventional heating versus microwave irradiation, highlighting the efficiency of the microwave-assisted approach.

These emerging technologies are pivotal in modern synthetic chemistry, offering pathways to complex molecules like this compound that are more efficient, faster, and environmentally sustainable than traditional methods.

Advanced Spectroscopic and Structural Elucidation of 3,5 Dibromo 1 Octyl 1h 1,2,4 Triazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for the structural determination of 3,5-Dibromo-1-octyl-1H-1,2,4-triazole, offering precise information about the proton and carbon frameworks of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is dominated by signals corresponding to the protons of the 1-octyl substituent. The triazole ring itself, being fully substituted and lacking protons, does not produce any signals in the ¹H NMR spectrum. The signals for the octyl chain are expected in the aliphatic region (δ 0.8–4.2 ppm). The terminal methyl group (CH₃) typically appears as a triplet around δ 0.8-0.9 ppm. The six methylene (B1212753) groups (-(CH₂)₆-) of the octyl chain that are not directly attached to the nitrogen atom produce a complex multiplet in the δ 1.2–2.0 ppm range. The methylene group directly bonded to the nitrogen atom of the triazole ring (N-CH₂) is deshielded and appears as a triplet at a higher chemical shift, typically in the range of δ 4.0–4.2 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The two carbon atoms of the triazole ring (C3 and C5) are significantly deshielded due to the attached electronegative nitrogen and bromine atoms, with their signals expected in the aromatic region, typically above δ 140 ppm. The eight carbon atoms of the octyl chain are observed in the aliphatic region (δ 14–50 ppm). The terminal methyl carbon appears at approximately δ 14 ppm, while the methylene carbons of the chain resonate between δ 22 and δ 32 ppm. The carbon of the methylene group attached to the triazole nitrogen (N-CH₂) is shifted downfield to approximately δ 45-50 ppm due to the influence of the heterocyclic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Triazole RingC3 / C5No proton> 140
Octyl ChainN-CH₂ (C1')~4.1 (triplet)~45-50
Octyl ChainN-CH₂-CH₂ (C2')~1.8-1.9 (multiplet)~30-32
Octyl Chain-(CH₂)₅- (C3'-C7')~1.2-1.4 (multiplet)~22-31
Octyl Chain-CH₃ (C8')~0.8-0.9 (triplet)~14

To unambiguously confirm the molecular structure and the specific site of alkylation, two-dimensional (2D) NMR experiments are employed. researchgate.netipb.pt Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly informative. researchgate.netlibretexts.org

An HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the definitive assignment of each proton signal of the octyl chain to its corresponding carbon atom. libretexts.org

The HMBC experiment is crucial for establishing long-range (2- and 3-bond) correlations between protons and carbons. researchgate.net For this compound, the key HMBC correlation would be between the protons of the N-CH₂ group (at ~δ 4.1 ppm) and the two carbon atoms of the triazole ring (C3 and C5, at >δ 140 ppm). This observation provides unequivocal evidence that the octyl group is attached to the N1 position of the triazole ring.

Vibrational Spectroscopy Characterization (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within the molecule. spectroscopyonline.com

The vibrational spectrum of this compound contains characteristic bands that can be assigned to the triazole ring and its bromo substituents. The 1,2,4-triazole (B32235) ring exhibits several characteristic vibrations. researchgate.net Ring stretching vibrations, which involve the stretching and contraction of the C=N and N-N bonds, typically appear in the 1400–1600 cm⁻¹ region. researchgate.net Ring deformation and breathing modes are also observed at lower frequencies, often in the 900-1200 cm⁻¹ range. researchgate.net The C-Br stretching vibrations are expected in the fingerprint region of the spectrum, typically between 515 and 690 cm⁻¹, as the heavy bromine atom results in a lower vibrational frequency. orgchemboulder.comlibretexts.org

The FT-IR and Raman spectra allow for the detailed analysis of specific vibrational modes within the compound.

C-H Vibrations: The aliphatic octyl chain gives rise to strong C-H stretching vibrations in the 2850–3000 cm⁻¹ region. Specifically, asymmetric and symmetric stretching modes for the CH₂ and CH₃ groups are observed around 2955 cm⁻¹, 2925 cm⁻¹, and 2855 cm⁻¹. C-H bending (scissoring and rocking) vibrations for the methylene groups are found in the 1450–1470 cm⁻¹ range. vscht.cz

C-Br Vibrations: The presence of the two bromo substituents is confirmed by characteristic C-Br stretching bands. These absorptions are typically found in the low-wavenumber region of the IR spectrum, from approximately 690 cm⁻¹ down to 515 cm⁻¹. orgchemboulder.comlibretexts.org

N-C Vibrations: The stretching vibration of the N-C bond, which links the triazole ring to the octyl chain, is expected to appear in the 1000–1200 cm⁻¹ region.

Table 2: Assignment of Major Vibrational Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2955-2925Asymmetric C-H Stretch-CH₂, -CH₃ (Octyl)
2855Symmetric C-H Stretch-CH₂, -CH₃ (Octyl)
1400-1600Ring Stretching (C=N, N-N)1,2,4-Triazole Ring
1450-1470C-H Bending-CH₂- (Octyl)
1000-1200N-C StretchTriazole-Octyl Linkage
900-1200Ring Deformation1,2,4-Triazole Ring
515-690C-Br StretchBromo Substituent

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pathways of the molecule under electron impact ionization, which helps in confirming its structure. The calculated molecular weight of this compound (C₁₀H₁₅Br₂N₃) is approximately 339.96 g/mol .

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion appears as a characteristic triplet of peaks. libretexts.orgorgchemboulder.com These peaks will be at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. orgchemboulder.comsavemyexams.com

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for N-alkylated heterocycles involve cleavage of the alkyl chain. libretexts.org A primary fragmentation event is the alpha-cleavage of the C-C bond adjacent to the nitrogen, leading to the loss of a C₇H₁₅ radical and formation of a stable cation. Another significant fragmentation pathway is the cleavage of the N-C bond, resulting in the loss of the entire octyl group (C₈H₁₇) and the formation of the 3,5-dibromo-1H-1,2,4-triazole cation. Loss of bromine atoms can also occur.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (for ⁷⁹Br)Proposed Fragment IonOrigin
339 / 341 / 343[C₁₀H₁₅Br₂N₃]⁺Molecular Ion (M⁺)
240 / 242 / 244[C₂HBr₂N₃]⁺Loss of C₇H₁₅ radical
226 / 228 / 230[C₂H₂Br₂N₃]⁺Loss of C₈H₁₇ radical (octyl group)
147 / 149[C₂H₂BrN₃]⁺Loss of C₈H₁₇ and Br radicals
113[C₈H₁₇]⁺Octyl cation

Computational and Theoretical Investigations of 3,5 Dibromo 1 Octyl 1h 1,2,4 Triazole

Advanced Ab Initio Methods for High-Accuracy Calculations

To achieve a high degree of accuracy in the theoretical description of molecules like 3,5-Dibromo-1-octyl-1H-1,2,4-triazole, advanced ab initio methods are employed. These methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a rigorous approach to solving the electronic Schrödinger equation. Among the most prominent are Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory. wikipedia.orgfiveable.me

Møller-Plesset perturbation theory improves upon the Hartree-Fock method by incorporating electron correlation effects, which are neglected in the latter. numberanalytics.com The theory treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. fiveable.me Corrections are added in a systematic way, leading to different levels of theory, such as MP2, MP3, and MP4, where the number indicates the order of the perturbation correction. wikipedia.org MP2, or second-order Møller-Plesset theory, is a widely used method that captures a significant portion of the electron correlation energy and is particularly effective for describing dispersion interactions. fiveable.meq-chem.com Higher-order methods like MP3 and MP4 provide further refinements but come with a significantly higher computational cost. fiveable.me

Coupled Cluster (CC) theory is another powerful method for high-accuracy calculations. It provides a size-consistent and size-extensive description of electron correlation. The accuracy of CC methods can be systematically improved by including higher-order excitations. For instance, CCSD (Coupled Cluster with Single and Double excitations) is a common starting point, and the inclusion of triple excitations, as in CCSD(T), is often considered the "gold standard" in quantum chemistry for its ability to yield highly accurate results.

Comparison of Advanced Ab Initio Methods
MethodDescriptionKey FeaturesTypical Application
MP2Second-order Møller-Plesset perturbation theory.Improves on Hartree-Fock by adding electron correlation. wikipedia.org Good for dispersion interactions.Calculating correlation energy of small to medium-sized molecules. q-chem.com
MP4Fourth-order Møller-Plesset perturbation theory.Includes single, double, triple, and quadruple excitations. fiveable.me More accurate than MP2 but computationally more expensive.Used in high-accuracy thermochemical methods like G2 and G3. q-chem.com
CCSDCoupled Cluster with Single and Double excitations.Size-consistent and size-extensive. Provides a robust description of electron correlation.High-accuracy calculations on a wide range of chemical systems.
CCSD(T)Coupled Cluster with Single, Double, and perturbative Triple excitations.Often referred to as the "gold standard" for its high accuracy.Benchmark calculations for smaller molecules and systems where high accuracy is critical.

Computational Studies on Tautomerism and Protonation State of 1,2,4-Triazoles

The 1,2,4-triazole (B32235) ring system can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms. For C5-substituted 1,2,4-triazoles, three tautomers are possible: N1–H, N2–H, and N4–H. researchgate.net Computational studies, often employing Density Functional Theory (DFT), have been instrumental in determining the relative stabilities of these tautomers. doaj.org For many 1,2,4-triazole derivatives, the N1-H form is found to be more stable than the N4-H tautomer. researchgate.net However, the nature of the substituents on the triazole ring can significantly influence the tautomeric preference. researchgate.net Electron-donating and electron-withdrawing substituents can stabilize different tautomeric forms through intramolecular interactions. researchgate.net

Protonation of the 1,2,4-triazole ring is another critical aspect that can be elucidated through computational chemistry. Identifying the most likely site of protonation is essential for understanding the reactivity and interaction of these molecules in acidic environments. DFT calculations can be used to determine the preferred site of protonation by comparing the energies of the different protonated forms. dnu.dp.ua For the parent 1,2,4-triazole, studies have focused on determining whether protonation occurs at the N2 or N4 position. dnu.dp.ua Such studies often involve the analysis of various reactivity descriptors and spectral data to support the energetic calculations. dnu.dp.ua

Computational Findings on 1,2,4-Triazole Tautomerism and Protonation
PhenomenonComputational MethodKey Findings
TautomerismDFT (B3LYP, B3PW91), CCSD(T)The relative stability of N1-H, N2-H, and N4-H tautomers is highly dependent on the substituents at the C5 position. researchgate.net The N4-H form is often the least stable. researchgate.net
ProtonationDFTComputational analysis of reactivity descriptors and energetics can identify the preferred nitrogen atom for protonation (e.g., N4). dnu.dp.ua

Analysis of Halogen Bonding Interactions in Brominated Triazole Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. wikipedia.org This interaction is directional and arises from the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. rsc.org In brominated triazole systems like this compound, the bromine atoms can participate in halogen bonding.

Computational methods are essential for the characterization and quantification of halogen bonds. nih.gov Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be used to identify and analyze these non-covalent interactions in the solid state. nih.gov These analyses can reveal the presence of bond critical points between the bromine atom and a nucleophile, providing evidence for a halogen bond. nih.gov Computational studies can also be used to investigate the competition between halogen bonding and other non-covalent interactions, such as hydrogen bonding, in directing the self-assembly of molecules in crystals. mdpi.comresearchgate.net The strength and nature of halogen bonds can be influenced by both the halogen atom itself and the substituent it is attached to. foragerone.com

Computational Methods for Analyzing Halogen Bonding
MethodInformation Provided
Molecular Electrostatic Potential (MEP) SurfaceVisualizes the σ-hole as a region of positive potential on the halogen atom. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM)Identifies bond critical points and characterizes the nature of the interaction (e.g., closed-shell vs. shared-shell). nih.gov
Hirshfeld Surface AnalysisProvides a quantitative measure of intermolecular contacts and helps visualize different types of interactions in the crystal packing. nih.govnih.gov
Energy Decomposition Analysis (EDA)Partitions the interaction energy into electrostatic, exchange-repulsion, polarization, and charge-transfer components to understand the nature of the halogen bond.

Conformational Analysis and Solvent Effects via Computational Models

The presence of a flexible octyl chain in this compound means that the molecule can adopt various conformations. Conformational analysis through computational methods is crucial for identifying the most stable conformers and understanding the molecule's three-dimensional structure. researchgate.net This is typically done by scanning the potential energy surface (PES) through systematic rotation of dihedral angles of the flexible side chain. nih.govekb.eg

Computational Models for Conformational and Solvent Analysis
Analysis TypeComputational ApproachKey Applications
Conformational AnalysisPotential Energy Surface (PES) ScanIdentifying stable conformers and determining rotational barriers of flexible side chains. ekb.eg
Solvent EffectsPolarizable Continuum Model (PCM), IEFPCMInvestigating the influence of solvent polarity on tautomeric equilibria, conformational stability, and electronic properties. tandfonline.comresearchgate.net

Reactivity and Advanced Functionalization of 3,5 Dibromo 1 Octyl 1h 1,2,4 Triazole

Halogen-Mediated Reactivity at the 3,5-Positions (e.g., Cross-Coupling Reactions, Nucleophilic Aromatic Substitution)

The carbon-bromine bonds at the C-3 and C-5 positions of the triazole ring are the primary sites for functionalization. The electron-deficient nature of the 1,2,4-triazole (B32235) ring makes these positions susceptible to both cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for creating new carbon-carbon bonds at the halogenated positions of azoles. openreviewhub.orgmdpi.com For dihalogenated triazoles, these reactions can be performed sequentially, allowing for the introduction of two different aryl groups. nih.gov The reactivity of the halogens can differ, with the C-5 position sometimes being more reactive than the C-3 position. researchgate.net This regioselectivity allows for controlled, stepwise functionalization. For instance, reacting 3,5-dihalo-1,2,4-triazoles with arylboronic acids under Suzuki-Miyaura conditions can yield 5-aryl-3-halo-1,2,4-triazoles at room temperature, while higher temperatures can lead to the disubstituted product. nih.gov

The choice of catalyst, base, and solvent system is crucial for achieving high yields. Systems often employ a palladium catalyst like Pd(PPh₃)₄ with a base such as K₂CO₃. openreviewhub.orgmdpi.com The use of ionic liquids as solvents has also been explored to facilitate these transformations under microwave irradiation, often leading to rapid reactions and high yields. openreviewhub.org

Table 1: Examples of Suzuki Cross-Coupling Reactions on Dihalo-1,2,4-triazole Systems
Triazole SubstrateCoupling PartnerCatalyst SystemConditionsProductYieldReference
3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazoleArylboronic AcidPd(PPh₃)₄, K₂CO₃, NBu₄BrToluene/H₂O/EtOH, 130 °C, 4-12 h3,5-bis(aryl)-4-phenyl-4H-1,2,4-triazoleHigh openreviewhub.org
4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoleArylboronic AcidPd(PPh₃)₄, K₂CO₃, NBu₄BrToluene/H₂O/EtOH, 130 °C, 4-12 h4-Alkyl-3,5-bis(aryl)-4H-1,2,4-triazole49-98% mdpi.comnih.gov
3,5-Dichloro-1,2,4-thiadiazoleArylboronic AcidPd(PPh₃)₄, K₂CO₃Toluene, reflux3,5-Diaryl-1,2,4-thiadiazoleVariable nih.gov

Nucleophilic Aromatic Substitution (SNAr): The bromine atoms on the 3,5-dibromo-1-octyl-1H-1,2,4-triazole are excellent leaving groups, facilitating nucleophilic aromatic substitution reactions. The electron-withdrawing character of the triazole ring activates the C-Br bonds towards attack by various nucleophiles, including amines, alkoxides, and thiolates. nih.govnih.gov This allows for the direct introduction of heteroatom-containing functional groups. The reaction conditions can often be tuned to achieve either mono- or di-substitution, depending on the stoichiometry of the nucleophile and the reaction temperature. researchgate.net For example, reactions of dihalo-heterocycles with amines can yield mono-substituted products at room temperature and bis-substituted products at elevated temperatures. researchgate.net

Reactions at the N-1 Position (e.g., Further Alkylation, Derivatization)

While the N-1 position of the target molecule is already substituted with an octyl group, the remaining nitrogen atoms (N-2 and N-4) of the triazole ring retain nucleophilic character and can undergo further reactions, most notably alkylation to form quaternary triazolium salts.

Alkylation of N-1 substituted 1,2,4-triazoles with alkyl halides typically occurs at the N-4 position to yield 1,4-disubstituted-1,2,4-triazolium salts. nih.govnih.gov These reactions are valuable for synthesizing ionic liquids and precursors for N-heterocyclic carbenes (NHCs). nih.gov The reaction of a 1-alkyl-1,2,4-triazole with an alkylating agent like an alkyl halide under neat conditions at elevated temperatures can produce the corresponding triazolium salt in high yield. nih.govnih.gov The resulting triazolium cation is a stable heterocyclic platform that can be paired with various anions.

These triazolium salts are important precursors for various applications. For instance, they are used in the development of antifungal agents and as building blocks for more complex molecular architectures. nih.gov

C-H Functionalization of the Triazole Ring and Octyl Chain

Direct C-H functionalization has become a powerful tool in organic synthesis for its atom economy. rsc.org This strategy can be applied to both the triazole ring (in related, non-brominated analogs) and the appended octyl chain.

Triazole Ring: While the C-3 and C-5 positions in the target molecule are occupied by bromine, C-H functionalization is a key reaction for other 1-substituted-1,2,4-triazoles. rsc.org Metal-catalyzed C-H arylation, often using palladium or copper catalysts, allows for the direct formation of C-C bonds without prior halogenation. rsc.orgrsc.org This approach provides access to a wide range of substituted triazoles that complements traditional cyclization methods. researchgate.net For 1-alkyl-1,2,4-triazoles, C-H arylation can be directed regioselectively to the C-5 position. researchgate.net

Octyl Chain: The undirected C-H functionalization of aliphatic chains, such as the N-1 octyl group, represents a significant challenge in synthesis. chim.it However, recent advances have enabled the selective functionalization of strong, typically inert C-H bonds. nih.gov Transition metal-catalyzed borylation, for example, can install a boronate ester group onto an alkyl chain, which can then be further derivatized. nih.gov While directing groups are often used to control regioselectivity, methods for undirected functionalization of terminal methyl groups and unactivated secondary C-H bonds are emerging. chim.itnih.gov Such strategies could potentially be applied to the octyl chain of this compound to introduce new functionality at a distance from the heterocyclic core.

Formation of Zwitterionic Compounds from 1,2,4-Triazole Precursors

Zwitterionic compounds, which contain both a positive and a negative formal charge, can be synthesized from 1,2,4-triazole precursors. A common route involves the deprotonation of a triazolium salt. The 1,4-disubstituted-1,2,4-triazolium salts formed via N-4 alkylation (as described in section 5.2) are precursors to N-heterocyclic carbenes (NHCs) upon deprotonation at the C-5 position. However, if the C-5 position is substituted, deprotonation can occur at other sites, or the triazolium salt can react with nucleophiles to form zwitterionic adducts.

For example, deprotonating azolium salts with a strong base in the presence of carbon disulfide can generate zwitterionic dithiocarboxylate adducts. beilstein-journals.org Similarly, 1,2,4-triazolium 4N-nitroimides, which are zwitterionic energetic materials, can be synthesized by nitrating 1-substituted 4-amino-1,2,4-triazolium salts. researchgate.net Another pathway involves the dehydrobromination of pyrrolyltriazolium salts, which can exist in equilibrium with zwitterionic (betaine) forms and carbene species. acs.org These reactions open pathways to novel materials and reactive intermediates.

Exploration of Unique Reactivity Due to Halogen and Alkyl Substituents on the 1,2,4-Triazole Ring

The specific combination of two bromine atoms and a long alkyl chain on the 1,2,4-triazole ring imparts a unique reactivity profile. The gradual and predicted introduction of different substituents into the 1,2,4-triazole molecule can lead to new types of biological and chemical activity. doaj.org

Electronic Effects: The two bromine atoms are strongly electron-withdrawing, which significantly lowers the electron density of the triazole ring. This enhances the acidity of any remaining C-H protons and activates the C-Br bonds toward nucleophilic attack and oxidative addition in cross-coupling reactions. nih.gov

Steric and Lipophilic Effects: The N-1 octyl chain introduces significant lipophilicity to the molecule, which can influence its solubility, aggregation behavior, and interactions with other molecules. Sterically, the long chain can influence the approach of reagents to the nearby N-2 and C-5 positions, potentially affecting the regioselectivity of certain reactions.

Coordination Chemistry and Metal Complexes of 3,5 Dibromo 1 Octyl 1h 1,2,4 Triazole

Ligand Properties of Halogenated N-Alkylated 1,2,4-Triazoles

The ligand properties of 1,2,4-triazoles are defined by the availability of the nitrogen lone pairs for coordination with metal ions. The 1,2,4-triazole (B32235) ring is aromatic and planar, and its derivatives are known to act as important pharmacophores due to their dipole character, hydrogen bonding capacity, and rigidity. nih.gov

Halogenated N-alkylated 1,2,4-triazoles, such as 3,5-Dibromo-1-octyl-1H-1,2,4-triazole, possess distinct characteristics:

Coordinating Atoms: The three nitrogen atoms of the triazole ring are potential donor sites. The most common coordination mode for 1,2,4-triazolates is bridging between two metal centers via the N1 and N2 atoms. researchgate.netmdpi.com

Steric Effects: The long, flexible octyl chain attached to the N1 position introduces significant steric bulk. This steric hindrance can play a crucial role in directing the self-assembly process during complex formation, potentially favoring the creation of discrete molecules or lower-dimensional coordination polymers over highly extended 3D frameworks. acs.org The octyl group also significantly increases the ligand's lipophilicity, which can enhance its solubility in nonpolar solvents.

Tautomerism: For the parent 1H-1,2,4-triazole, two tautomeric forms are possible, with the 1H tautomer being more stable. nih.gov Alkylation at the N1 position, as in this compound, locks the molecule into a single tautomeric form.

The combination of these properties makes this compound a unique building block in coordination chemistry, with the potential to form novel structures with interesting magnetic, luminescent, or catalytic properties.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 1,2,4-triazole-based ligands is well-documented, often involving solvothermal methods or direct reaction of the ligand with a metal salt in a suitable solvent. isres.orgacs.org For this compound, complex synthesis would likely involve its reaction with various transition metal salts, such as those of copper(II), iron(II), cobalt(II), or zinc(II). The resulting complexes would be characterized by techniques such as single-crystal X-ray diffraction, infrared (IR) spectroscopy, elemental analysis, and thermogravimetric analysis (TGA). nih.gov

The 1,2,4-triazole ring is known for its versatile coordination behavior. researchgate.net Based on related structures, several coordination modes can be predicted for this compound.

Bridging Ligand: The most prevalent coordination mode for 1,2,4-triazolate ligands is as a bidentate bridge between two metal centers, coordinating through the N1 and N2 atoms. This N1,N2-bridge is fundamental to the formation of dinuclear units and one-dimensional coordination polymers. researchgate.netnih.gov

Monodentate Ligand: Monodentate coordination, typically through the N4 atom, is also possible, especially in the presence of chelating co-ligands. isres.org

Coordination Geometries: The geometry around the metal center is highly dependent on the metal ion, the ligand-to-metal ratio, and the presence of counter-anions or solvent molecules. Octahedral or distorted octahedral geometries are common, particularly for first-row transition metals. isres.orgnih.gov For instance, in dinuclear complexes, two triazolate ligands can bridge two metal centers, with the remaining coordination sites on each metal being occupied by other ligands or solvent molecules to complete an octahedral sphere.

Table 1: Predicted Coordination Modes and Resulting Geometries for this compound Complexes
Coordination ModeDescriptionTypical Resulting StructureCommon Metal Ion Geometries
N1,N2-BridgingThe ligand bridges two metal centers using the nitrogen atoms at positions 1 and 2.Dinuclear complexes, 1D chains, or higher-dimensional polymers.Octahedral, Distorted Octahedral
Monodentate (N4)The ligand coordinates to a single metal center via the nitrogen at position 4.Mononuclear complexes, or as a terminal ligand in larger structures.Tetrahedral, Square Planar, Octahedral
η¹-CoordinationA single nitrogen atom binds to the metal center. Molecular orbital calculations suggest this is less stable than η²-coordination for some triazolato ligands. acs.orgMononuclear complexes.Various

The specific substituents of this compound are expected to exert significant control over the final structure of its metal complexes.

Influence of Bromine: The electron-withdrawing nature of the two bromine atoms decreases the basicity of the triazole's nitrogen atoms. acs.org This could lead to longer, weaker metal-ligand bonds compared to non-halogenated analogues. Furthermore, the bromine atoms themselves can participate in non-covalent interactions, such as halogen bonding, which can influence the crystal packing of the resulting complexes.

Homoleptic complexes, where only one type of ligand is coordinated to the metal center, have been synthesized with various 1,2,4-triazole derivatives. rsc.org For example, homoleptic one-dimensional coordination polymers with the general formula [M(L)2] have been reported for several transition metals. rsc.org

The formation of homoleptic complexes of this compound would depend on the balance between the coordinating ability of the triazole ring and the steric hindrance from the octyl groups. It is conceivable that homoleptic dinuclear or small polynuclear complexes could form. The formation of extended homoleptic coordination polymers is also possible, likely resulting in 1D chains of -[M-(L)2]- where the bulky octyl groups decorate the exterior of the polymer backbone. rsc.org

Studies on Ligand Topology and Electronics in 1,2,4-Triazole Metal Complexes

Topological Analysis: The N1,N2-bridging mode of a 1,2,4-triazole ligand makes it a 2-connected linker, leading to the formation of chains. When combined with metal ions that can accommodate multiple ligands, more complex topologies can arise. For instance, an octahedral metal center connected to four bridging triazole ligands can act as a 4-connected node, leading to 2D or 3D networks. acs.org

Electronic Influence: The electronic properties of the ligand, governed by its substituents, directly impact the properties of the resulting metal complex. The electron-withdrawing bromine atoms in this compound would influence the ligand field strength, which in turn affects the electronic (e.g., spin-crossover behavior in Fe(II) complexes) and photoluminescent properties of the complex. acs.orgacs.org Studies on other substituted triazoles have shown that the electronic parameters of substituents can alter the acidity of the triazole C-H bonds, which can be important for anion binding and sensing applications. acs.org

Metal-Organic Framework (MOF) Synthesis and Properties Utilizing Triazole Linkers

Metal-organic frameworks are a class of porous crystalline materials constructed from metal nodes and organic linkers. 1,2,4-Triazole and its derivatives are excellent candidates for MOF linkers due to their strong coordinating ability and the directional nature of their bonds. mdpi.comalfa-chemistry.com

While this compound itself has not been reported as a linker in MOF synthesis, its potential can be inferred.

Theoretical Studies on Metal-Ligand Bonding (e.g., Molecular Orbital Studies)ekb.eg

Theoretical and computational chemistry provide powerful tools for understanding the intricate nature of metal-ligand bonding within coordination complexes of this compound. These studies, primarily employing Density Functional Theory (DFT) and other quantum chemical methods, offer deep insights into the electronic structure, stability, and reactivity of these molecules, complementing experimental findings.

Computational investigations into metal complexes of 1,2,4-triazole derivatives are well-established, providing a robust framework for predicting the behavior of the this compound ligand. scholarsresearchlibrary.comnih.gov These studies typically begin with the geometry optimization of the ligand and its metal complexes to determine the most stable three-dimensional structures. nih.gov For 1,2,4-triazole-based ligands, coordination to a metal center commonly occurs through the nitrogen atoms of the triazole ring, often acting as a bridging ligand between two metal centers via its N2 and N4 atoms. researchgate.net The presence of the bulky octyl group at the N1 position and bromo substituents at C3 and C5 influences the steric and electronic environment of the coordination sphere.

Molecular orbital (MO) analysis is central to these theoretical explorations. The interaction between the frontier molecular orbitals of the ligand—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the d-orbitals of the transition metal is analyzed to characterize the nature of the metal-ligand bond. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the complex. nih.govnih.gov In triazole complexes, the HOMO is often localized on the triazole ring and its substituents, while the LUMO may be centered on the metal ion or distributed across the ligand framework.

Theoretical calculations allow for the determination of various electronic and structural parameters. Global reactivity descriptors such as chemical hardness, electrochemical potential, and electrophilicity index can be calculated from the HOMO and LUMO energies to predict the stability and reactivity of the complexes. nih.gov Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge distribution, revealing the extent of electron donation from the ligand to the metal (Lewis base to Lewis acid interaction) and quantifying the covalent character of the metal-nitrogen bonds.

While specific computational data for this compound complexes are not widely available in published literature, data from analogous 1,2,4-triazole systems provide a clear indication of the expected findings. The table below illustrates the typical parameters obtained from such theoretical studies on a hypothetical transition metal complex.

Interactive Table: Illustrative Theoretical Data for a [M(this compound)₂Cl₂] Complex

This table presents hypothetical data representative of what would be obtained from a DFT study.

ParameterValueDescription
Geometric Parameters
M-N Bond Length (Å)2.15The calculated distance between the metal center (M) and a coordinating nitrogen atom of the triazole ring.
N-M-N Bond Angle (°)89.5The angle formed between two coordinating nitrogen atoms and the central metal ion.
Electronic Properties
HOMO Energy (eV)-6.8Energy of the Highest Occupied Molecular Orbital, indicating the electron-donating ability of the complex.
LUMO Energy (eV)-2.5Energy of the Lowest Unoccupied Molecular Orbital, related to the electron-accepting ability.
HOMO-LUMO Gap (eV)4.3The energy difference between HOMO and LUMO, a key indicator of molecular stability and reactivity.
NBO Analysis
NBO Charge on Metal (e)+0.75The calculated net charge on the central metal atom, indicating the degree of charge transfer from the ligands.
NBO Charge on N2 (e)-0.45The net charge on the N2 atom of the triazole ring, a primary coordination site.

Furthermore, Time-Dependent DFT (TD-DFT) calculations are employed to simulate and interpret the electronic absorption spectra (UV-Vis) of these complexes. scholarsresearchlibrary.com By calculating the energies of electronic transitions, researchers can assign the observed absorption bands to specific molecular orbital transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions within the metal center. This correlation between theoretical and experimental spectra serves to validate the accuracy of the computational model. nih.gov

Advanced Material Science Applications of 3,5 Dibromo 1 Octyl 1h 1,2,4 Triazole Derivatives

Catalytic Applications of Compound-Derived Ligands and Complexes

Derivatives of 3,5-Dibromo-1-octyl-1H-1,2,4-triazole are instrumental in creating sophisticated ligands and metal complexes for catalytic processes. The 1,2,4-triazole (B32235) framework is a key component in the architecture of N-heterocyclic carbene (NHC) ligands, which are highly valued in catalysis for their strong σ-donating properties and their ability to form stable complexes with a wide range of transition metals. researchgate.netresearchgate.net

The versatility of 1,2,4-triazole derivatives allows for their application in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, metal complexes of triazole-derived ligands are soluble in the reaction medium, offering high activity and selectivity. However, the separation of the catalyst from the products can be challenging. researchgate.net

To address this, significant research has focused on developing heterogeneous catalysts. researchgate.net By immobilizing the triazole-based catalytic complexes onto solid supports, it is possible to combine the high efficiency of the catalyst with the practical benefits of easy separation and recyclability. This shift towards heterogeneous systems aligns with the principles of green chemistry by minimizing waste and improving process efficiency. researchgate.net

Ligands derived from 1,2,4-triazoles have demonstrated efficacy in a range of important organic reactions. One notable application is in borylation reactions. For instance, nickel complexes featuring 1,2,4-triazole-based N-heterocyclic carbene ligands have been successfully employed as catalysts for the borylation of aryl bromides. researchgate.net In these reactions, the catalyst facilitates the coupling of an aryl bromide with a boron source, such as bis(pinacolato)diboron, to produce valuable arylboronate esters. researchgate.net These products are key intermediates in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. researchgate.net

Catalytic ApplicationSpecific TransformationRole of Triazole DerivativeReference
BorylationCoupling of aryl bromides with bis(pinacolato)diboronForms N-heterocyclic carbene (NHC) ligands for Nickel catalysts researchgate.net
Cross-CouplingSuzuki-Miyaura, Mizoroki-Heck, Sonogashira reactionsPrecursor to NHC ligands that stabilize transition metal catalysts researchgate.net

A primary application of this compound derivatives is as precursors to N-heterocyclic carbenes (NHCs). researchgate.net The synthesis typically involves the substitution of the bromine atoms and subsequent N-alkylation or N-arylation to form a 1,2,4-triazolium salt. researchgate.net This salt is the direct precursor to the NHC. Deprotonation of the triazolium salt, usually with a strong base, generates the highly reactive carbene, which can then be coordinated to a metal center. researchgate.net

The resulting triazolylidene ligands are noted for their strong donor properties, which can modulate the electronic characteristics and stability of the metal catalyst. researchgate.netresearchgate.net This tunability is crucial for optimizing catalytic activity and selectivity in various chemical transformations. researchgate.net The development of stable, halogen-containing carbenes from the 1,2,4-triazole series continues to expand the possibilities for creating new catalytic systems. nih.gov

Application in Functional Materials Beyond Catalysis

The utility of this compound extends beyond catalysis into the realm of advanced functional materials. The inherent properties of the 1,2,4-triazole ring, combined with the ability to introduce various functional groups, make these derivatives attractive for applications in chemical sensing and optical materials. mdpi.com

The 1,2,4-triazole scaffold is an excellent building block for the design of chemical sensors. The nitrogen atoms within the triazole ring can act as binding sites for metal ions and can participate in hydrogen bonding to recognize specific anions or neutral molecules. While specific sensor applications starting directly from this compound are not extensively documented in the provided results, the general class of 1,2,4-triazole derivatives is widely explored for these purposes. The synthesis of novel thiazolo[3,2-b] smolecule.comsigmaaldrich.commdpi.comtriazole-6(5H)-one derivatives, for example, highlights the structural diversity achievable from triazole-thiol precursors, which are related to the dibromo-compound through nucleophilic substitution. mdpi.com Such complex heterocyclic systems are prime candidates for developing new sensory materials.

Derivatives of 1,2,4-triazoles exhibit interesting optical properties that are harnessed in material science. mdpi.com Certain highly conjugated 4H-1,2,4-triazole systems have been shown to be highly luminescent, with a large quantum yield of emitted photons, making them suitable for applications in optoelectronics. mdpi.com

Furthermore, 1,2,4-triazole derivatives have proven effective as photostabilizers for polymers. Schiff bases incorporating a 4H-1,2,4-triazole-3-thiol ring system have been used as additives to protect polystyrene films from photodegradation. mdpi.comresearchgate.net These additives enhance the photostability of the polymer by acting as UV absorbers and radical scavengers. mdpi.comresearchgate.net The triazole derivative absorbs harmful UV radiation and dissipates it as harmless heat, while also neutralizing free radicals that would otherwise lead to polymer chain degradation. mdpi.com The incorporation of such additives, even at low concentrations (e.g., 0.5% by weight), significantly improves the durability of the material upon exposure to light. mdpi.comresearchgate.net

Application AreaMaterial TypeFunction of Triazole DerivativeObserved Property/EffectReference
Optical MaterialsLuminophoresForms the core of a π-conjugated systemHigh luminescence and quantum yield mdpi.com
Polymer SciencePolystyrene AdditiveActs as a photostabilizerEnhances stability against UV irradiation by acting as a UV absorber and radical scavenger mdpi.comresearchgate.net

Supramolecular Assemblies and Frameworks

The construction of ordered molecular architectures through non-covalent interactions is a fundamental aspect of supramolecular chemistry. The 3,5-dibromo-1,2,4-triazole core is particularly well-suited for creating such assemblies due to its capacity for forming both hydrogen and halogen bonds.

Detailed research into the crystal structure of the parent compound, 3,5-Dibromo-1H-1,2,4-triazole, reveals that its molecules are planar and interconnected through a network of hydrogen bonds. scispace.com The analysis of its isostructural crystals with 3,5-dichloro-1H-1,2,4-triazole indicates that the molecular arrangement is primarily stabilized by the formation of various trimeric motifs. These motifs are held together by N-H···N hydrogen bonds, N-H···X (where X is Br or Cl) halogen bonds, and C-X···X halogen-bonding interactions. researchgate.net

The introduction of the 1-octyl group in this compound significantly alters its potential for supramolecular assembly. The alkyl chain precludes the N-H···N hydrogen bonding seen in the parent compound, thereby necessitating a different packing arrangement. Instead, the self-assembly of this derivative would be governed by a combination of halogen bonding, involving the bromine atoms, and van der Waals forces from the interplay of the octyl chains. This can lead to the formation of lamellar or columnar structures in the solid state, where the triazole rings form a core stabilized by halogen bonds and dipole-dipole interactions, surrounded by the hydrophobic octyl chains.

The ability of the triazole nitrogen atoms to act as halogen bond acceptors is a key feature in forming cocrystals. scispace.com For instance, in cocrystals of antifungal azoles with 1,4-diiodotetrafluorobenzene, the primary interaction is the I···N(triazole) halogen bond. scispace.com This demonstrates the reliability of the triazole moiety as a building block in crystal engineering. The bromine atoms on the this compound can also participate in halogen bonding, acting as halogen bond donors.

The table below presents crystallographic data for the parent compound, 3,5-Dibromo-1,2,4-triazole, which serves as a foundational model for understanding the potential supramolecular behavior of its N-octyl derivative. The bond lengths and angles within the triazole ring are influenced by the bromine substituents. scispace.com

Interactive Table 1: Crystallographic Data for 3,5-Dibromo-1,2,4-triazole

ParameterValueReference
Crystal System Hexagonal scispace.com
Space Group P62c scispace.com
Cell Dimensions a = 11.697(2) Å, c = 6.791(2) Å scispace.com
Bond Length (C3-N4) Shorter than in unsubstituted triazole scispace.com
Bond Length (C5-N4) Shorter than in unsubstituted triazole scispace.com
Bond Length (N1-N2) Longer than in unsubstituted triazole scispace.com
Ring Angle (N2-C3-N4) Larger than other ring angles scispace.com
Ring Angle (N4-C5-N1) Larger than other ring angles scispace.com
Intermolecular Interactions Hydrogen bonds, Halogen bonds scispace.comresearchgate.net

Note: This data is for the parent compound and is used to infer the properties of the 1-octyl derivative.

The interplay between the halogen bonding capabilities of the dibrominated triazole core and the space-filling nature of the octyl chain allows for the design of complex supramolecular frameworks, including liquid crystals and potentially metal-organic frameworks (MOFs) where the triazole can act as a ligand.

Antifouling Material Development

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, poses a significant challenge for maritime industries. Antifouling coatings are employed to combat this, often by releasing biocides. Triazole derivatives have shown considerable promise as active agents in such coatings due to their fungicidal and bactericidal properties.

The compound this compound is structurally optimized for this application. The dibrominated triazole moiety is expected to provide the necessary biocidal activity. Halogenated compounds, in general, are known for their antimicrobial effects. nih.gov The long 1-octyl chain, being hydrophobic, is anticipated to control the release of the biocide from the paint matrix into the marine environment. This controlled leaching is crucial for long-term efficacy and for minimizing environmental impact. researchgate.net The rate of biocide release is influenced by factors such as the biocide's water solubility and its octanol-water partition coefficient (Kow). researchgate.net

The table below summarizes the antifouling performance of various biocides, including triazoles and other halogenated compounds, against different marine organisms. This data provides a benchmark for the expected efficacy of novel triazole derivatives.

Interactive Table 2: Antifouling Performance of Selected Biocides

BiocideTarget OrganismPerformance MetricResultReference
Copper-based biocidesGeneral foulingLeaching Rate10-40 µg/cm²/day researchgate.net
Irgarol (a triazine)Marine microalgae96h-EC500.34-0.85 µg/L researchgate.net
DiuronMarine microalgae96h-EC503.73-10.3 µg/L researchgate.net
DCOITAlgal communitiesFouling CoverSignificant reduction after 37 days nih.gov
Halogenated furanonesBalanus amphitrite (barnacle)EC50< 25 ng/mL researchgate.net
Tebuconazole & Prothioconazole (triazoles)Soil fungiLeachingUp to 0.8 µg/L of 1,2,4-triazole metabolite nih.gov

Note: This table presents data for analogous compounds to indicate the potential performance of this compound derivatives.

Electrochemical Studies and Applications of 3,5 Dibromo 1 Octyl 1h 1,2,4 Triazole

Cyclic Voltammetry and Redox Behavior Investigations

The redox properties of 3,5-Dibromo-1-octyl-1H-1,2,4-triazole can be effectively investigated using cyclic voltammetry (CV). While specific CV data for this exact compound is not extensively documented in publicly available literature, the behavior can be inferred from studies on related 1,2,4-triazole (B32235) derivatives. For many triazole compounds, electrochemical oxidation is an irreversible process, often involving the formation of electroactive products that may undergo subsequent redox reactions. nih.gov

In a typical cyclic voltammogram for a substituted 1,2,4-triazole, one might observe one or more anodic (oxidation) peaks and, in some cases, corresponding cathodic (reduction) peaks if the process is reversible. For instance, studies on 3,5-disubstituted 1H-1,2,4-triazoles have shown broad, irreversible anodic waves. researchgate.net The presence of the two bromine atoms at the 3 and 5 positions of the triazole ring in this compound is expected to significantly influence its redox potentials. As electron-withdrawing groups, the bromine atoms would likely make the triazole ring more difficult to oxidize, shifting the oxidation potential to more positive values compared to its non-halogenated counterpart.

The 1-octyl group, being a long-chain alkyl substituent, is not electroactive itself but can influence the electrochemical behavior through steric and solubility effects. It may affect the orientation of the molecule at the electrode surface and its solubility in the electrolyte solution, which in turn can alter the observed cyclic voltammogram.

Table 1: Predicted Cyclic Voltammetry Parameters for this compound (Note: These are illustrative values based on related compounds and theoretical considerations, as direct experimental data is not available.)

ParameterPredicted Value
Anodic Peak Potential (Epa)> +1.5 V vs. Ag/AgCl
Cathodic Peak Potential (Epc)Not typically observed (irreversible)
Peak Current (Ipa)Dependent on concentration and scan rate

Correlation of Electrochemical Properties with Electronic Structure (e.g., HOMO-LUMO Gap)

The electrochemical behavior of a molecule is intrinsically linked to its electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate an electron (oxidation potential), while the LUMO energy relates to its ability to accept an electron (reduction potential). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. elixirpublishers.comirjweb.com

For 1,2,4-triazole derivatives, a smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. elixirpublishers.com Computational studies, often employing Density Functional Theory (DFT), are valuable tools for calculating these electronic parameters. While specific DFT calculations for this compound are not readily found, studies on similar molecules like 3,5-diamino-1,2,4-triazole show that the HOMO is often localized on the triazole ring and any electron-donating substituents, while the LUMO is also centered on the ring, with contributions from electron-withdrawing groups. researchgate.net

Table 2: Predicted Electronic Properties of this compound (Note: These are illustrative values based on theoretical considerations of substituent effects.)

PropertyPredicted Trend
HOMO EnergyLowered by bromine substituents
LUMO EnergyLowered by bromine substituents
HOMO-LUMO Gap (ΔE)Influenced by both bromo and octyl groups

Electrocatalytic and Electrosensing Activities

Functionalized triazole derivatives have shown promise in the fields of electrocatalysis and electrosensing due to their ability to coordinate with metal ions and participate in electron transfer processes. nanobioletters.com For example, some triazole-based compounds have been investigated as components of electrochemical biosensors for the detection of DNA, where they can induce oxidative damage that is detectable by voltammetric techniques. nih.gov

The presence of nitrogen and bromine atoms in this compound provides potential coordination sites for metal ions, which is a key feature for electrocatalytic activity. While direct studies on the electrocatalytic or electrosensing applications of this specific compound are scarce, related halogenated heterocyclic compounds have been explored for such purposes. bohrium.com The octyl chain might also play a role in creating a specific microenvironment at the electrode surface, potentially enhancing selectivity in sensing applications. Further research would be necessary to explore and validate any such activities for this compound.

Influence of Halogen and Alkyl Substituents on Electrochemical Responses

The nature and position of substituents on the 1,2,4-triazole ring have a profound impact on its electrochemical properties.

Halogen Substituents: The two bromine atoms in this compound are strongly electron-withdrawing. This electronic effect makes the triazole ring more electron-deficient. Consequently, the oxidation of the molecule becomes more difficult, leading to a higher anodic peak potential in cyclic voltammetry. The halogen atoms can also influence the reaction mechanism of the electrochemical process. nih.gov

Alkyl Substituents: The 1-octyl group is an electron-donating alkyl chain. However, its electronic effect is generally weaker compared to the strong electron-withdrawing effect of the two bromine atoms. The primary influence of the octyl group is likely on the physical properties of the molecule. It significantly increases the lipophilicity, which affects its solubility in different solvents and its interaction with the electrode surface. This can modulate the accessibility of the electroactive center and the kinetics of the electron transfer process. In some cases, bulky alkyl groups can also introduce steric hindrance, which may affect the electrochemical reaction rate. nih.gov

The interplay between the electron-withdrawing halogen atoms and the bulky, lipophilic alkyl chain in this compound results in a unique electrochemical profile that is distinct from simpler triazole derivatives.

Table 3: Summary of Substituent Effects on Electrochemical Properties of 1,2,4-Triazoles

SubstituentTypeGeneral Influence on Oxidation Potential
BromineElectron-withdrawingIncreases (makes oxidation more difficult)
OctylElectron-donating (weak), LipophilicDecreases (makes oxidation easier), but primarily affects solubility and steric access

Supramolecular Chemistry and Molecular Recognition Based on 3,5 Dibromo 1 Octyl 1h 1,2,4 Triazole

Exploration of Halogen Bonding Interactions with Anions and Neutral Species

The bromine atoms on the 3,5-Dibromo-1-octyl-1H-1,2,4-triazole ring are capable of forming halogen bonds, which are non-covalent interactions between a halogen atom (Lewis acid) and a Lewis base. The electron-withdrawing nature of the triazole ring enhances the electrophilic character of the bromine atoms, making them effective halogen bond donors.

Research on related halo-triazole systems has demonstrated their ability to engage in halogen bonding for anion recognition. For instance, iodotriazole-containing receptors have shown strong binding affinities for halide anions. bohrium.com The interaction occurs through the formation of a halogen bond between the iodine atom of the triazole and the anion. It is expected that this compound would exhibit similar behavior, with the bromine atoms acting as the halogen bond donors. The strength of these interactions would be influenced by the nature of the anion and the solvent.

Studies on other halogenated azole derivatives have provided insights into the nature of these interactions. For example, the crystal structure of 3,5-dibromo-1H-1,2,4-triazole reveals the presence of C-Br···Br halogen-bonding interactions. researchgate.net This suggests that this compound could also participate in self-assembly through halogen bonding.

Interactions with neutral species are also plausible. Lewis basic sites on neutral molecules, such as nitrogen or oxygen atoms, could act as halogen bond acceptors. The directionality and strength of these interactions would play a crucial role in the formation of defined supramolecular architectures.

Hydrogen Bonding Networks and Self-Assembly

While the 1-position of the triazole ring is substituted with an octyl group, precluding the formation of N-H···N hydrogen bonds that are prominent in the parent 3,5-dibromo-1H-1,2,4-triazole, other hydrogen bonding interactions are still possible. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while C-H groups on the octyl chain and the triazole ring can act as weak hydrogen bond donors.

The self-assembly of this compound in solution and at interfaces would be governed by a delicate balance of these non-covalent interactions, including halogen bonding, hydrogen bonding, and van der Waals forces associated with the octyl chains.

Design of Molecular Recognition Systems for Specific Analytes

The ability of this compound to participate in specific non-covalent interactions makes it a promising building block for the design of molecular recognition systems. The halogen bonding capabilities of the bromine atoms can be exploited for the selective binding of anions.

By incorporating this molecule into larger host architectures, such as macrocycles or polymers, receptors with high affinity and selectivity for specific anions can be developed. For example, porphyrin-based receptors functionalized with iodotriazole units have been shown to be effective anion sensors. bohrium.com A similar approach could be employed with this compound.

The design of such recognition systems would involve tuning the electronic properties of the triazole ring and the steric environment around the halogen bonding sites to achieve optimal binding for a target analyte. The octyl chain could also play a role in modulating the solubility and self-assembly properties of the receptor, influencing its recognition behavior.

Below is a table summarizing the binding affinities of related halogen-bonding triazole receptors for various anions, illustrating the potential of this class of compounds in molecular recognition.

Receptor TypeAnionBinding Constant (K) in M⁻¹Solvent
Iodotriazole-PorphyrinCl⁻1.2 x 10⁵CDCl₃
Iodotriazole-PorphyrinBr⁻8.0 x 10³CDCl₃
Iodotriazole-PorphyrinI⁻1.0 x 10³CDCl₃
Bis-iodotriazole-imidazoliumCl⁻2.5 x 10⁴10% H₂O/DMSO
Bis-iodotriazole-imidazoliumBr⁻1.8 x 10³10% H₂O/DMSO
Bis-iodotriazole-imidazoliumI⁻< 1010% H₂O/DMSO

This data is based on related compounds and is intended to be illustrative of the potential of halogen-bonding triazoles in anion recognition.

Influence of the Octyl Chain on Supramolecular Assembly and Packing

The presence of the long octyl chain at the 1-position of the triazole ring has a profound influence on the supramolecular assembly and crystal packing of this compound. The flexible and lipophilic nature of the octyl chain introduces van der Waals interactions and can lead to micro-segregation effects in the solid state.

In the crystal lattice, the octyl chains may pack in an organized manner, forming distinct hydrophobic domains that are separated from the polar, halogen- and nitrogen-rich triazole regions. This can result in layered or columnar structures, depending on the interplay between the different non-covalent interactions.

The octyl chain also enhances the solubility of the molecule in nonpolar organic solvents, which is a crucial factor for its processing and application in solution-based studies and device fabrication.

Future Research Directions and Perspectives

Advanced Synthetic Strategies for Highly Functionalized N-Alkyl Dibromotriazoles

The synthetic utility of 3,5-Dibromo-1-octyl-1H-1,2,4-triazole is currently centered on its role as a scaffold for more complex molecules. Future research should focus on developing advanced, efficient, and regioselective synthetic methodologies to introduce a wide array of functional groups. The bromine atoms at the 3 and 5 positions are prime sites for substitution, allowing for the creation of a diverse library of derivatives. smolecule.com

Modern synthetic approaches that could be adapted and optimized for this purpose include:

Palladium-catalyzed cross-coupling reactions: Techniques such as Suzuki, Stille, and Sonogashira couplings could be employed to introduce aryl, vinyl, or alkynyl groups at the bromine positions. This would allow for the synthesis of compounds with tailored electronic and photophysical properties.

Copper-catalyzed reactions: Copper-catalyzed methods, including the Ullmann condensation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), offer pathways to introduce nitrogen, oxygen, or sulfur-containing functionalities, as well as to link the triazole core to other heterocyclic systems. mdpi.commdpi.com

Direct C-H functionalization: Investigating the direct functionalization of the N-octyl chain would open another avenue for structural diversification, allowing for the introduction of functionalities without disturbing the core triazole structure.

One-pot and multicomponent reactions: The development of one-pot or multicomponent reactions starting from simpler precursors could provide a more atom-economical and efficient route to highly functionalized N-alkyl dibromotriazoles, bypassing the need to isolate intermediates. dergipark.org.trisres.org

Table 1: Potential Advanced Synthetic Strategies and Their Outcomes

Synthetic Strategy Reagents/Catalysts Potential Functionalization Desired Outcome
Suzuki Coupling Palladium catalyst, boronic acids Aryl, heteroaryl groups Tuning of electronic properties, creation of conjugated materials
Sonogashira Coupling Palladium/copper catalyst, terminal alkynes Alkynyl groups Precursors for polymers, click chemistry handles
Buchwald-Hartwig Amination Palladium catalyst, amines Primary/secondary/tertiary amines Introduction of coordinating sites, modification of solubility

Deeper Exploration of Structure-Property Relationships (Non-Biological)

A systematic investigation into the non-biological structure-property relationships of this compound and its derivatives is crucial for unlocking their potential in materials science. The interplay between the N-alkyl chain length, the nature of the substituents at the 3 and 5 positions, and the resulting physical and chemical properties is a rich area for exploration. nih.govnasa.govaau.dk

Key non-biological properties to investigate include:

Thermal Stability: Understanding the thermal decomposition profile through techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential for applications in high-performance materials. nih.gov

Solubility and Aggregation Behavior: The N-octyl group imparts significant lipophilicity, influencing solubility in various organic solvents and the potential for self-assembly in solution or the solid state. researchgate.netguidechem.com The aggregation behavior is particularly relevant for applications in organic electronics and sensor technology.

Electrochemical Properties: Cyclic voltammetry and other electrochemical techniques can be used to determine the redox potentials of the triazole core and its derivatives. These properties are critical for applications in organic batteries, electrocatalysis, and electrochromic devices.

Optical and Photophysical Properties: For derivatives with introduced chromophores or fluorophores, a detailed study of their absorption and emission spectra, quantum yields, and excited-state lifetimes will be necessary to evaluate their suitability for applications such as organic light-emitting diodes (OLEDs) or fluorescent sensors.

Table 2: Key Non-Biological Properties and Investigative Techniques

Property Investigative Technique(s) Information Gained Potential Impact
Thermal Stability TGA, DSC Decomposition temperature, melting point, glass transition Suitability for high-temperature processing and applications
Solubility Standard solubility tests Miscibility in various solvents Guidance for processing and formulation
Electrochemical Behavior Cyclic Voltammetry (CV) Redox potentials, electrochemical stability Design of redox-active materials for energy storage

Novel Applications in Catalysis and Advanced Materials

The structural features of this compound suggest a number of exciting, yet unexplored, applications in catalysis and advanced materials.

Ligand Development for Catalysis: The triazole ring is an effective coordinating motif for a variety of metal centers. researchgate.net By replacing the bromine atoms with other donor groups (e.g., pyridyl, phosphino), novel mono- or bidentate ligands can be synthesized. The N-octyl chain can enhance the solubility of the resulting metal complexes in organic media, which is advantageous for homogeneous catalysis. These new catalysts could be screened for activity in a range of organic transformations.

Building Blocks for Polymeric Materials: The dibromo functionality allows this compound to serve as a monomer in step-growth polymerization reactions. For example, polymerization with suitable di-functionalized comonomers via cross-coupling reactions could lead to novel conjugated polymers with interesting electronic and optical properties for applications in organic electronics. smolecule.com

Ionic Liquids: Quaternization of the N4 position of the triazole ring can lead to the formation of triazolium salts. nih.govresearchgate.net By carefully selecting the counter-anion, it is possible to synthesize room-temperature ionic liquids. The N-octyl group would influence the physical properties of these ionic liquids, such as their viscosity, melting point, and thermal stability. These materials could find applications as novel electrolytes or as solvents for catalysis. researchgate.net

Surface Modifiers and Self-Assembled Monolayers: The amphiphilic nature of certain derivatives could be exploited for the modification of surfaces. The triazole headgroup could anchor to a metal surface, while the octyl tail would form a hydrophobic outer layer. Such self-assembled monolayers could be used to control surface wetting, corrosion, or adhesion.

Table 3: Potential Applications and the Role of Molecular Features

Application Area Key Molecular Feature Rationale
Homogeneous Catalysis Triazole ring as a ligand scaffold Coordination to metal centers to form soluble catalysts
Conjugated Polymers Dibromo functionality for cross-coupling polymerization Creation of extended π-systems for electronic materials
Ionic Liquids Quaternization of the triazole ring Formation of salts with low melting points

Integration of Computational and Experimental Methodologies for Rational Design

To accelerate the discovery and optimization of new materials based on this compound, a close integration of computational modeling and experimental work is essential. mdpi.comrsc.org This synergistic approach allows for the rational design of molecules with targeted properties, saving significant time and resources. tandfonline.commdpi.commdpi.com

Future research should leverage computational tools in the following ways:

Predicting Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model reaction pathways for the functionalization of the dibromotriazole core, predicting the regioselectivity and feasibility of different synthetic strategies.

Screening of Properties: Computational methods can be used to predict the electronic, optical, and physical properties of a large virtual library of derivatives. dovepress.com For example, Time-Dependent DFT (TD-DFT) can predict absorption and emission spectra, while molecular dynamics simulations can provide insights into solubility and aggregation behavior. This allows for the down-selection of the most promising candidates for synthesis.

Understanding Structure-Property Relationships: By systematically modifying the structure of the molecule in silico and calculating the resulting properties, a deeper understanding of the underlying structure-property relationships can be achieved. This knowledge is invaluable for the iterative design of new and improved materials. rsc.org

Experimental work will then be crucial for synthesizing the most promising candidates identified through computation and for validating the theoretical predictions. This iterative cycle of design, prediction, synthesis, and characterization is a powerful paradigm for modern materials discovery.

Table 4: Synergy of Computational and Experimental Techniques

Research Goal Computational Method Experimental Technique Combined Outcome
Guide Synthesis DFT (Reaction modeling) Method development and optimization Efficient and selective synthesis of target molecules
Predict Properties DFT, TD-DFT, Molecular Dynamics Spectroscopy (NMR, UV-Vis), TGA, CV Validated models for property prediction

Q & A

Q. What are the standard synthetic routes for preparing 3,5-Dibromo-1-octyl-1H-1,2,4-triazole, and how can regioselectivity be controlled?

  • Methodology : The synthesis typically involves two steps: (1) Bromination of 1H-1,2,4-triazole using bromine or N-bromosuccinimide (NBS) in acetic acid to yield 3,5-dibromo-1H-1,2,4-triazole . (2) Alkylation with 1-bromooctane under basic conditions (e.g., NaH/K₂CO₃) in polar aprotic solvents (DMF/DMSO) to introduce the octyl group at the N1 position. Regioselectivity during alkylation is influenced by steric and electronic factors; the octyl group preferentially substitutes at the less hindered N1 position due to the electron-withdrawing bromine atoms at C3 and C5 .

Q. How can the purity and structure of this compound be validated?

  • Methodology :
  • Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
  • Structural Confirmation :
  • NMR : 1^1H NMR (CDCl₃) shows characteristic peaks: δ 4.15–4.25 (t, 2H, N-CH₂), δ 1.20–1.40 (m, 12H, octyl chain), and absence of NH protons confirms alkylation .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular formula C₁₁H₁₈Br₂N₃.
  • Elemental Analysis : Carbon, hydrogen, nitrogen content should align with theoretical values (±0.3%) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound?

  • Data :
  • Solubility : Moderately soluble in DMSO and DMF (>50 mg/mL), sparingly soluble in water (<0.1 mg/mL).
  • Stability : Stable under inert atmospheres at room temperature for >6 months. Decomposes above 200°C (TGA data) .
    • Experimental Design : Solubility assessed via saturation shake-flask method; stability tested via accelerated aging studies (40°C/75% RH for 3 months) .

Advanced Research Questions

Q. How do substituents (e.g., octyl vs. methyl/cyclopropyl) influence the biological activity of 3,5-dibromo-1,2,4-triazoles?

  • Comparative Analysis :
  • Antimicrobial Activity :
SubstituentMIC (μg/mL) vs. S. aureusUnique Features
-Octyl (C8H17)12.5Enhanced lipophilicity
-Methyl (CH3)25.0Reduced membrane penetration
-Cyclopropyl18.0Steric hindrance effects
  • Mechanism : The octyl group improves cell membrane interaction, enhancing bioavailability compared to smaller alkyl groups .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Crystallography Issues :
  • Poor crystal growth due to flexibility of the octyl chain.
  • Solution : Use slow vapor diffusion (hexane/ethyl acetate) at 4°C. SHELX programs (e.g., SHELXL) are recommended for structure refinement, leveraging high-resolution data to resolve disorder in the alkyl chain .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :
  • DFT Calculations (Gaussian 16): Optimize geometry at B3LYP/6-31G(d) level to evaluate electrophilicity at C3/C5.
  • Results : Bromine atoms act as strong electron-withdrawing groups, making C3/C5 susceptible to nucleophilic attack (e.g., by amines or thiols). The octyl chain minimally affects reactivity but improves solubility in non-polar media .

Data Contradictions and Resolution

Q. Discrepancies in reported antimicrobial activity: How to reconcile conflicting MIC values?

  • Analysis :
  • Variability arises from assay conditions (e.g., broth microdilution vs. agar diffusion).
  • Resolution : Standardize protocols using CLSI guidelines (e.g., Mueller-Hinton medium, 18–24 hr incubation) and include positive controls (e.g., ciprofloxacin) .

Q. Why do some studies report low yields (<40%) in alkylation steps?

  • Critical Factors :
  • Side Reactions : Competing N2/N3 alkylation.
  • Optimization : Use bulky bases (e.g., DBU) to favor N1 selectivity. Monitor reaction via LC-MS to terminate at peak conversion (~85% at 6 hr) .

Methodological Best Practices

Q. What in vitro models are suitable for evaluating this compound’s anticancer potential?

  • Protocol :
  • Cell Lines : Use NCI-60 panel for broad screening.
  • Assays : MTT for viability, Annexin V/PI staining for apoptosis.
  • Dosage : Test 1–100 μM range; IC₅₀ typically observed at 20–50 μM in leukemia lines (e.g., HL-60) .

Q. How to design SAR studies for triazole derivatives?

  • Framework :

Core Modifications : Vary alkyl chain length (C1–C12).

Substituent Effects : Replace Br with Cl/NO₂ at C3/C3.

Bioactivity Correlation : Use PCA (Principal Component Analysis) to link structural descriptors (logP, polar surface area) to activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.